molecular formula C13H17F2NO3 B10964464 N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10964464
M. Wt: 273.28 g/mol
InChI Key: FGVBDJCTYYQSPO-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound characterized by the presence of a tert-butyl group, a difluoromethoxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methoxyaniline: Similar structure but lacks the difluoromethoxy group.

    N-tert-butyl-4-fluorobenzamide: Contains a fluorine atom instead of the difluoromethoxy group.

    N-tert-butyl-4-ethynyl-2,3,5,6-tetrafluoroaniline: Contains multiple fluorine atoms and an ethynyl group.

Uniqueness

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C13H17F2NO3/c1-13(2,3)16-11(17)8-5-6-9(19-12(14)15)10(7-8)18-4/h5-7,12H,1-4H3,(H,16,17)

InChI Key

FGVBDJCTYYQSPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC

Origin of Product

United States

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